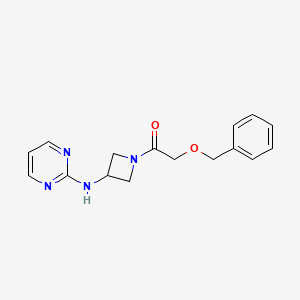![molecular formula C14H11N3O B2785888 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 694518-49-5](/img/structure/B2785888.png)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This compound also contains a pyridine ring and a methylphenyl group . 1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring, a pyridine ring, and a methylphenyl group . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) . This suggests that these compounds may interact with bacterial cells, leading to their death and thus exhibiting antibacterial activity.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biological pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially influence the pharmacokinetic properties of this compound.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .
Advantages and Limitations for Lab Experiments
The advantages of using 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine in lab experiments include its unique chemical structure, which allows for the synthesis of various derivatives with different properties. Additionally, this compound has been shown to possess various biological activities, making it a versatile molecule for studying various biological processes.
The limitations of using this compound in lab experiments include its potential toxicity, which may limit its use in vivo. Additionally, the synthesis of this compound and its derivatives can be challenging and time-consuming, which may limit its scalability for industrial applications.
Future Directions
There are several future directions for the study of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine, including the synthesis of new derivatives with improved properties, the investigation of its potential as a therapeutic agent for various diseases, and the development of new materials based on its unique chemical structure. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine can be achieved through various methods, including the reaction of 4-methylphenylhydrazine with pyridine-2-carboxylic acid, followed by cyclization with thionyl chloride and sodium azide. Another method involves reacting 4-methylphenylhydrazine with 2-cyanopyridine, followed by cyclization with sulfuric acid and sodium azide.
Scientific Research Applications
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine has been extensively studied for its potential applications in various fields, including material science, pharmacology, and biochemistry. In material science, this compound has been used as a building block for the synthesis of various organic semiconductors, which have potential applications in electronic devices, such as solar cells and light-emitting diodes.
In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. This compound has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to possess neuroprotective effects by inhibiting the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
properties
IUPAC Name |
3-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-2-4-11(5-3-10)13-16-14(18-17-13)12-6-8-15-9-7-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQGASFJOGPJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2785808.png)

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2785810.png)




![6-Cyclopropyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2785820.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2785821.png)
![5-bromo-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2785822.png)

![N,N-diethyl-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide](/img/structure/B2785824.png)
![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2785827.png)